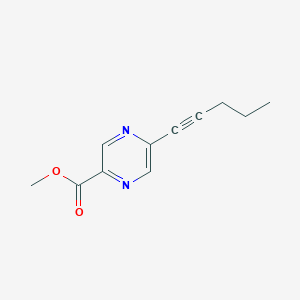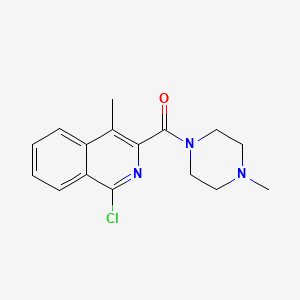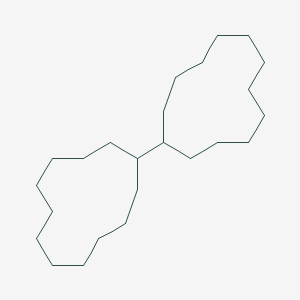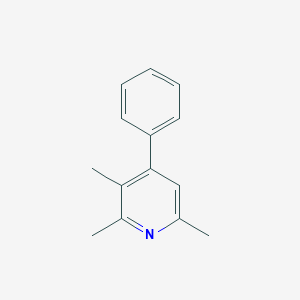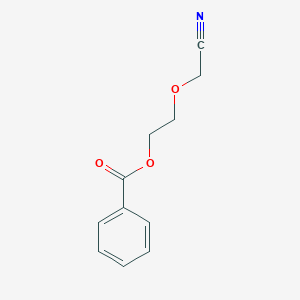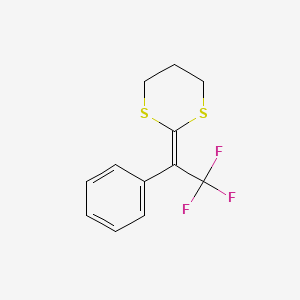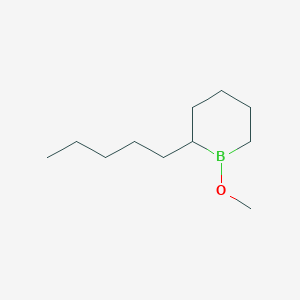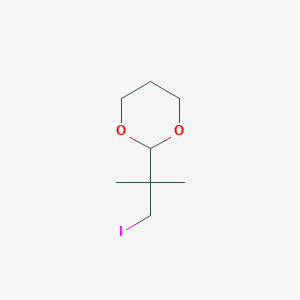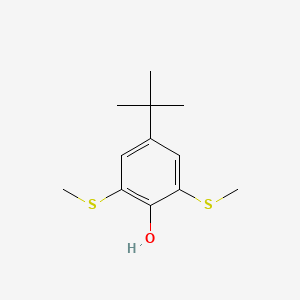
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol is an organic compound with the molecular formula C12H18OS2 It is characterized by the presence of a phenolic hydroxyl group, two methylsulfanyl groups, and a tert-butyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-bis(methylsulfanyl)phenol typically involves the alkylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The resulting intermediate is then treated with methylsulfanyl chloride to introduce the methylsulfanyl groups. The reaction conditions often include elevated temperatures and the use of solvents like toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
作用机制
The mechanism of action of 4-Tert-butyl-2,6-bis(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The methylsulfanyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with applications in the rubber and plastic industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in lubricants and other industrial applications.
Uniqueness
4-Tert-butyl-2,6-bis(methylsulfanyl)phenol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity
属性
CAS 编号 |
90033-55-9 |
|---|---|
分子式 |
C12H18OS2 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
4-tert-butyl-2,6-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C12H18OS2/c1-12(2,3)8-6-9(14-4)11(13)10(7-8)15-5/h6-7,13H,1-5H3 |
InChI 键 |
DUTGBDKDADHNJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC)O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
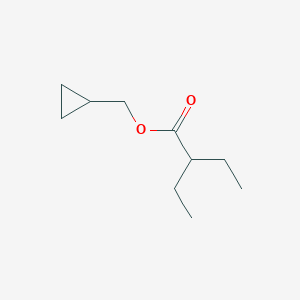
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
